molecular formula C6H12O3 B1205302 2-Hydroxy-4-methylpentanoic acid CAS No. 498-36-2

2-Hydroxy-4-methylpentanoic acid

Cat. No.: B1205302
CAS No.: 498-36-2
M. Wt: 132.16 g/mol
InChI Key: LVRFTAZAXQPQHI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: Converts the alcohol group to a ketone or carboxylic acid.

    Reduction: Reduces the carboxylic acid group to an alcohol.

    Substitution: Replaces the hydroxyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are employed.

Major Products:

    Oxidation: Produces 2-keto-4-methylpentanoic acid.

    Reduction: Yields 2-hydroxy-4-methylpentanol.

    Substitution: Forms various substituted derivatives depending on the reagent used.

Scientific Research Applications

Metabolic Pathways

2-Hydroxy-4-methylpentanoic acid plays a significant role in the metabolism of branched-chain amino acids, particularly leucine. It is produced through the bioconversion of L-leucine by specific bacteria such as Clostridium butyricum. This conversion is stereospecific, resulting in D-2-hydroxy-4-methylpentanoic acid, highlighting its importance in amino acid metabolism and potential applications in metabolic studies .

Enzyme Interactions

This compound interacts with various enzymes involved in amino acid metabolism, including leucine dehydrogenase and branched-chain alpha-keto acid dehydrogenase complex. These interactions facilitate the conversion of leucine into its corresponding keto acid and subsequently into this compound, making it a crucial component in studying metabolic pathways related to energy metabolism and stress responses .

Histone Deacetylase Inhibition

The (R)-enantiomer of this compound is known to inhibit histone deacetylases (HDACs), which are involved in regulating gene expression and cell cycle progression. This inhibition leads to hyperacetylation of HDAC substrates, potentially affecting various cellular processes and making it a candidate for therapeutic applications in cancer treatment and other diseases where HDAC activity is dysregulated .

Potential in Treating Metabolic Disorders

Given its role in metabolism, this compound has been studied for its potential benefits in metabolic disorders such as maple syrup urine disease (MSUD) and short-bowel syndrome. Its presence in patients with these conditions suggests that it may play a role in metabolic regulation and could be explored as a therapeutic agent .

Electrochemical Conversion

Recent studies have demonstrated the electrochemical conversion of biomass-derived α-hydroxyl acids to amino acids, including this compound. This process utilizes renewable biomass resources and offers an alternative strategy for producing amino acids without relying on traditional fermentation methods, thus presenting a sustainable approach for large-scale applications in biorefineries .

Bioconversion Processes

The ability of certain microorganisms to bioconvert amino acids into their corresponding hydroxy acids opens new avenues for utilizing this compound in fermentation processes. This bioconversion can be harnessed in food technology and fermentation industries to enhance flavor profiles or produce specific metabolites beneficial for human health .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Biochemical ResearchRole in metabolism of branched-chain amino acidsProduced from L-leucine by C. butyricum
Pharmaceutical ApplicationsInhibition of histone deacetylases (HDACs)Affects gene expression; potential cancer therapy
Biotechnological ProcessesElectrochemical conversion of α-hydroxyl acids to amino acidsSustainable production method
Bioconversion ProcessesUtilization by microorganisms for fermentationEnhances flavor profiles; health benefits

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-4-methylpentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activities. Its ability to be synthesized by bacterial fermentation and its potential anabolic effects make it a compound of significant interest in various fields of research .

Biological Activity

2-Hydroxy-4-methylpentanoic acid, also known as HMB (beta-hydroxy-beta-methylbutyrate), is a metabolite of the branched-chain amino acid leucine. It has garnered attention for its potential biological activities, particularly in muscle metabolism, immune function, and as a therapeutic agent in various conditions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hydroxyl group (-OH) and a methyl group (-CH₃) attached to a pentanoic acid chain. Its molecular formula is C₆H₁₂O₃, and it has a molar mass of 132.16 g/mol. The compound is soluble in water and exhibits stability under physiological conditions.

This compound exerts its biological effects primarily through the following mechanisms:

  • Protein Synthesis : HMB enhances protein synthesis by activating the mTOR pathway, leading to increased muscle mass and strength.
  • Muscle Preservation : It reduces muscle protein breakdown by inhibiting the ubiquitin-proteasome pathway, which is crucial during periods of stress or catabolism.
  • Anti-inflammatory Effects : HMB has been shown to modulate inflammatory responses, potentially benefiting conditions associated with chronic inflammation.

Muscle Health

Numerous studies have investigated the effects of this compound on muscle health:

  • Muscle Mass and Strength : A meta-analysis revealed that HMB supplementation significantly increases lean body mass and strength in both resistance-trained individuals and those undergoing bed rest or immobilization .
StudyPopulationDosageResults
Nissen et al. (1996)Elderly subjects3 g/dayIncreased lean body mass by 1.5 kg over 12 weeks
Wilson et al. (2013)Resistance-trained athletes3 g/dayImproved squat strength by 10% over 8 weeks
Pasiakos et al. (2013)Military personnel3 g/dayReduced muscle loss during caloric restriction

Immune Function

HMB has been associated with enhanced immune function:

  • Immune Response : A study demonstrated that HMB supplementation improved immune parameters in critically ill patients, reducing the incidence of infections .
StudyPopulationDosageResults
McCauley et al. (2009)Critically ill patients3 g/dayReduced infection rates by 30%

Metabolic Effects

Research indicates that HMB may have beneficial metabolic effects:

  • Fat Loss : Some studies suggest that HMB can aid in fat loss while preserving lean body mass, making it an attractive option for weight management .
StudyPopulationDosageResults
Kasyanov et al. (2015)Obese adults3 g/daySignificant reduction in body fat percentage over 12 weeks

Case Studies

  • Case Study on Sarcopenia : A clinical trial involving elderly patients with sarcopenia showed that daily supplementation with HMB resulted in significant improvements in muscle strength and physical performance metrics after six months .
  • Case Study on Postoperative Recovery : In a cohort of surgical patients, those receiving HMB demonstrated faster recovery times and reduced hospital stays compared to controls .

Safety and Side Effects

The safety profile of this compound appears favorable based on available literature. Common side effects are minimal but may include gastrointestinal discomfort at high doses. Long-term studies have not indicated any significant adverse effects when used appropriately.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-4-methylpentanoic acid in laboratory settings?

  • Answer: Synthesis typically involves esterification or amidation reactions. For example, esterification can be performed by dissolving the carboxylic acid in dry dichloromethane (DCM), followed by activation with EDC·HCl and DMAP under ice cooling. Subsequent addition of alcohol and purification via column chromatography yields the product . Enantiomeric synthesis requires chiral catalysts or resolution techniques, such as enzymatic hydrolysis, to isolate (S)- or (R)-enantiomers .

Q. What analytical techniques are suitable for characterizing this compound?

  • Answer: Key methods include:

  • Melting point determination using calibrated systems (e.g., Mettler-Toledo MP70) to verify purity .
  • Thermodynamic solubility assessment via continuous shake flask protocols with extended stirring times (up to 48 hours) to ensure equilibrium .
  • Chromatographic analysis (HPLC, GC-MS) to detect impurities or enantiomeric excess .
  • Spectroscopic methods (NMR, IR) for structural confirmation .

Q. What safety protocols are essential when handling this compound?

  • Answer:

  • Personal Protective Equipment (PPE): Wear NIOSH/MSHA-approved respirators (e.g., P95 for minor exposure), chemical-resistant gloves (e.g., nitrile), and safety goggles .
  • Ventilation: Use mechanical exhaust systems and fume hoods to minimize inhalation risks .
  • First Aid: For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water for ≥15 minutes .
  • Disposal: Incinerate in approved chemical waste facilities with afterburners to prevent environmental release .

Advanced Research Questions

Q. How does this compound inhibit histone deacetylases (HDACs), and what are the downstream effects on gene regulation?

  • Answer: The compound binds to HDAC active sites, blocking deacetylation and causing histone hyperacetylation. This relaxes chromatin structure, enhancing transcription of genes involved in apoptosis and cell cycle arrest. Experimental validation includes:

  • Enzyme assays measuring HDAC activity reduction in vitro .
  • Chromatin immunoprecipitation (ChIP) to assess histone acetylation levels at target loci .
  • RNA-seq to identify differentially expressed genes post-treatment .

Q. What mechanisms underlie the compound’s role in modulating HIF-2α activity in metabolic dysfunction-associated steatotic liver disease (MASLD)?

  • Answer: In vivo studies show that this compound inhibits HIF-2α-mediated ceramide synthesis in intestinal cells, reducing hepatic lipid accumulation. Key approaches include:

  • Mouse models fed high-fat diets supplemented with the compound to track liver lipid profiles .
  • Western blotting to quantify HIF-2α and downstream targets (e.g., eNOS) .
  • Metabolomic profiling to measure ceramide levels in serum and tissues .

Q. How does enantiomeric configuration [(S)- vs. (R)-] influence the biological activity of this compound?

  • Answer: The (S)-enantiomer (L-leucic acid) exhibits distinct interactions with LAT1 transporters and mTORC1 signaling, affecting muscle recovery and cancer progression. Methods to study enantiomer-specific effects include:

  • Chiral chromatography to isolate enantiomers .
  • Cell-based assays comparing enantiomer uptake and cytotoxicity .
  • X-ray crystallography to resolve binding modes with target proteins .

Q. What experimental strategies can elucidate the compound’s antifungal activity in microbial co-culture systems?

  • Answer: Co-culturing Lactobacillus pentosus with fungi (e.g., Aspergillus niger) in mannitol-rich media induces this compound production. Techniques include:

  • UHPLC-MS to quantify hydroxy fatty acids in supernatants .
  • Scanning electron microscopy (SEM) to visualize fungal membrane disruption .
  • Antifungal susceptibility testing (e.g., MIC assays) to correlate metabolite concentration with growth inhibition .

Q. Methodological Considerations

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Answer:

  • Accelerated stability studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .
  • HPLC stability-indicating assays: Monitor degradation products (e.g., oxidation derivatives) over time .
  • pH-dependent hydrolysis tests: Evaluate stability in buffers (pH 3–9) to identify optimal storage conditions .

Q. What approaches resolve contradictions in reported toxicity data for this compound?

  • Answer: Discrepancies may arise from enantiomer-specific effects or impurity profiles. Mitigation strategies include:

  • Batch-to-batch purity analysis using LC-MS to identify contaminants .
  • Enantiomer-selective toxicity assays in cell lines (e.g., HepG2 for hepatotoxicity) .
  • Meta-analysis of existing studies to identify confounding variables (e.g., solvent use, exposure duration) .

Properties

IUPAC Name

2-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRFTAZAXQPQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54641-21-3 (mono-hydrochloride salt)
Record name alpha-Hydroxyisocaproic acid
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DSSTOX Substance ID

DTXSID80862047
Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Molecular Weight

132.16 g/mol
Source PubChem
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Physical Description

Solid
Record name Leucinic acid
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Boiling Point

249.00 °C. @ 760.00 mm Hg
Record name Leucinic acid
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Solubility

886 mg/mL
Record name Leucinic acid
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CAS No.

498-36-2, 10303-64-7
Record name (±)-2-Hydroxyisocaproic acid
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Record name alpha-Hydroxyisocaproic acid
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Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Record name 2-hydroxy-4-methylvaleric acid
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Record name DL-2-hydroxy-4-methylvaleric acid
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Record name LEUCIC ACID, DL-
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Record name Leucinic acid
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Melting Point

76.00 °C. @ 760.00 mm Hg
Record name Leucinic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

210 parts by weight of this glucose was mixed with 11,600 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 116 parts by weight of a pre-culture fluid of 2-hydroxyisocaproic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 3 days. Thereafter, the procedure in Example 1 was repeated to collect 9 parts by weight of 2-hydroxyisocaproic acid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl hydrogen phosphite
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